molecular formula C9H5LiN2O3 B2454108 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt CAS No. 2095409-84-8

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt

Cat. No. B2454108
CAS RN: 2095409-84-8
M. Wt: 196.09
InChI Key: ASNKGMCSDPQLDR-UHFFFAOYSA-M
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Description

“5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt” is a compound with the IUPAC name lithium 5-phenyl-1,2,4-oxadiazole-3-carboxylate . It has a molecular weight of 196.09 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 . This indicates the presence of a lithium ion and a 5-phenyl-1,2,4-oxadiazole-3-carboxylate anion in the compound .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of a derivative of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, specifically 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis. This study contributes to the understanding of the structural aspects of such compounds, which is essential in the field of crystallography and material science (Viterbo, Calvino, & Serafino, 1980).

Synthesis of Difluoromethylene-containing Compounds

  • A study demonstrates the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds using a derivative of 5-Phenyl-1,2,4-oxadiazole. This synthesis contributes to the development of novel compounds with potential applications in medicinal chemistry and materials science (Yang et al., 2007).

Novel Condensing Agent for Synthesis

  • The compound 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], derived from 5-Phenyl-1,2,4-oxadiazole, has been identified as a novel condensing agent. It is useful in the synthesis of various chemical compounds including amides, esters, and polyamides, highlighting its significance in synthetic organic chemistry (Saegusa, Watanabe, & Nakamura, 1989).

Application in Liquid Crystals

  • Research on the properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and various acids shows the potential of 5-Phenyl-1,2,4-oxadiazole derivatives in the development of liquid crystalline materials. These findings are significant in the field of materials science and technology (Parra, Hidalgo, Barberá, & Alderete, 2005).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

activities .

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This could potentially influence their interaction with biological targets.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.

properties

IUPAC Name

lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNKGMCSDPQLDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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